

Application Notes and Protocols for Low-Stress Nickel Electroplating using Sulfamate Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfamate

Cat. No.: B1201201

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel **sulfamate** electroplating is a widely utilized surface finishing technique renowned for its ability to produce highly pure, ductile, and low-stress nickel deposits.[1] Unlike other nickel plating baths, such as those based on sulfate chemistry, **sulfamate** baths are specifically formulated to minimize internal stress in the electrodeposited layer.[2][3] This characteristic is critical for applications in aerospace, electronics, and precision engineering, where components are subjected to mechanical stress, thermal cycling, or require subsequent machining.[1] High tensile stress in nickel deposits can lead to cracking, warping, and reduced fatigue life of the plated component.[4] The use of a **sulfamate**-based electrolyte allows for the deposition of thick, uniform coatings with excellent adhesion and solderability.[1][2]

Principles of Low-Stress Nickel Sulfamate Plating

The low internal stress of deposits from a **sulfamate** bath is attributed to the nature of the **sulfamate** anion (SO_3NH_2^-). The process involves the electrochemical reduction of nickel ions from the nickel **sulfamate** solution onto a substrate. The bath chemistry and operating parameters are carefully controlled to maintain the desired deposit characteristics. Key components of the bath include nickel **sulfamate** as the primary source of nickel ions, boric acid as a pH buffer, and sometimes a small amount of nickel chloride to improve anode corrosion.[2][4] Additives, often proprietary, can be used to further reduce stress or modify the deposit's appearance.[5]

Data Presentation

Table 1: Typical Nickel Sulfamate Bath Composition for Low-Stress Deposits

Component	Concentration Range	Optimal Concentration	Purpose
Nickel Sulfamate (as Ni metal)	75 - 135 g/L	90 g/L	Primary source of nickel ions[2]
Boric Acid	30 - 45 g/L	37.5 g/L	pH buffer to stabilize the bath[2][4]
Nickel Chloride	0 - 20 g/L	6 g/L	Improves anode corrosion[4]
Stress Reducer/Wetting Agent	As required	As per supplier	Reduces internal stress and prevents pitting[6]

Table 2: Typical Operating Parameters for Low-Stress Nickel Sulfamate Plating

Parameter	Range	Optimal Value	Effect on Stress
pH	3.5 - 4.5	3.8 - 4.2	Lower pH can increase stress[2]
Temperature	45 - 60 °C	50 °C	Higher temperatures can increase deposition rate but may also increase stress[2]
Cathode Current Density	0.5 - 21 A/dm ²	2 - 5 A/dm ²	High current density can lead to brittle and stressed deposits[2]
Agitation	Moderate	Cathode rod or solution circulation	Ensures uniform deposition and prevents high-current-density burning[6]

Experimental Protocols

Protocol 1: Preparation of a Nickel Sulfamate Electroplating Bath

This protocol describes the preparation of a 1-liter standard nickel **sulfamate** plating bath.

Materials:

- Nickel **sulfamate** concentrate or solid
- Boric acid
- Nickel chloride (optional)
- Deionized (DI) water
- Activated carbon

- Sulfamic acid or nickel carbonate (for pH adjustment)
- Heating and stirring plate
- 1 L beaker and a larger container for the plating tank
- Filter paper and funnel

Procedure:

- Dissolution:
 1. Fill the 1 L beaker with approximately 700 mL of DI water and heat to 50-60°C.
 2. Slowly add the required amount of nickel **sulfamate** while stirring until fully dissolved.
 3. Add the boric acid and nickel chloride (if used) and continue stirring until all components are dissolved.
 4. Add DI water to bring the volume to 1 L.
- Purification:
 1. Add 3-5 g/L of activated carbon to the solution.
 2. Stir the solution at 50-60°C for at least 2 hours to remove organic impurities.
 3. Allow the carbon to settle, then filter the solution into the clean plating tank.
- pH Adjustment:
 1. Measure the pH of the solution using a calibrated pH meter.
 2. If the pH is too high, slowly add a dilute solution of sulfamic acid.
 3. If the pH is too low, slowly add a slurry of nickel carbonate and allow it to react before re-measuring the pH.
- Dummy Plating:

1. Place a large surface area corrugated brass or steel cathode and nickel anodes in the bath.
2. Apply a low current density (0.2-0.5 A/dm²) for 2-4 hours to remove metallic impurities.

Protocol 2: Nickel Electroplating Process for Low-Stress Deposits

This protocol outlines the steps for plating a substrate to achieve a low-stress nickel deposit.

Materials:

- Prepared and purified nickel **sulfamate** plating bath
- Substrate to be plated
- Nickel anodes (sulfur-depolarized recommended)
- Power supply (rectifier)
- Plating tank with heating and agitation capabilities
- Pre-treatment solutions (cleaners, etchants)

Procedure:

- Substrate Preparation:
 1. Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically involves alkaline cleaning, rinsing, and acid activation.
 2. Rinse the substrate with DI water immediately before placing it in the plating bath.
- Electroplating:
 1. Heat the nickel **sulfamate** bath to the desired operating temperature (e.g., 50°C).
 2. Ensure proper agitation of the solution or the cathode.

3. Immerse the cleaned substrate (cathode) and the nickel anodes into the bath.
 4. Connect the electrodes to the rectifier, ensuring correct polarity (substrate is negative, anodes are positive).
 5. Apply the desired current density (e.g., 2 A/dm²) and plate for the calculated time to achieve the target thickness.
- Post-Treatment:
 1. Turn off the rectifier and remove the plated substrate.
 2. Rinse the substrate thoroughly with DI water.
 3. Dry the plated part using a suitable method (e.g., warm air).

Protocol 3: Measurement of Internal Stress using the Bent Strip Method

This protocol describes a common method for quantifying the internal stress of the nickel deposit.

Materials:

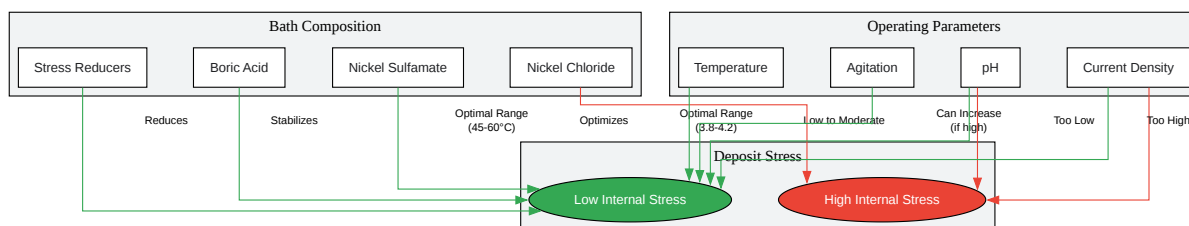
- Thin, flexible metal strips (e.g., brass or steel) of known dimensions
- Plating setup as described in Protocol 2
- A device to hold the strip flat during plating on one side
- A micrometer or a traveling microscope to measure the curvature of the strip after plating

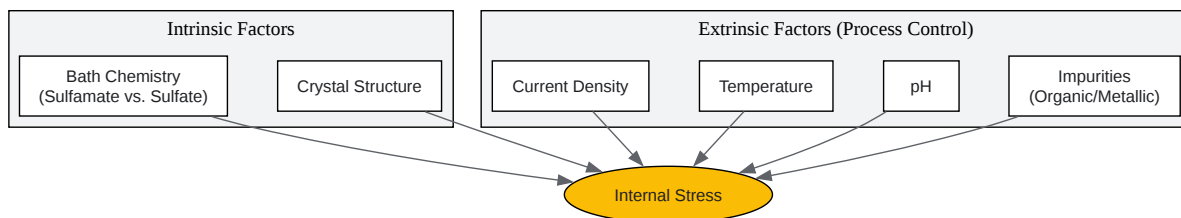
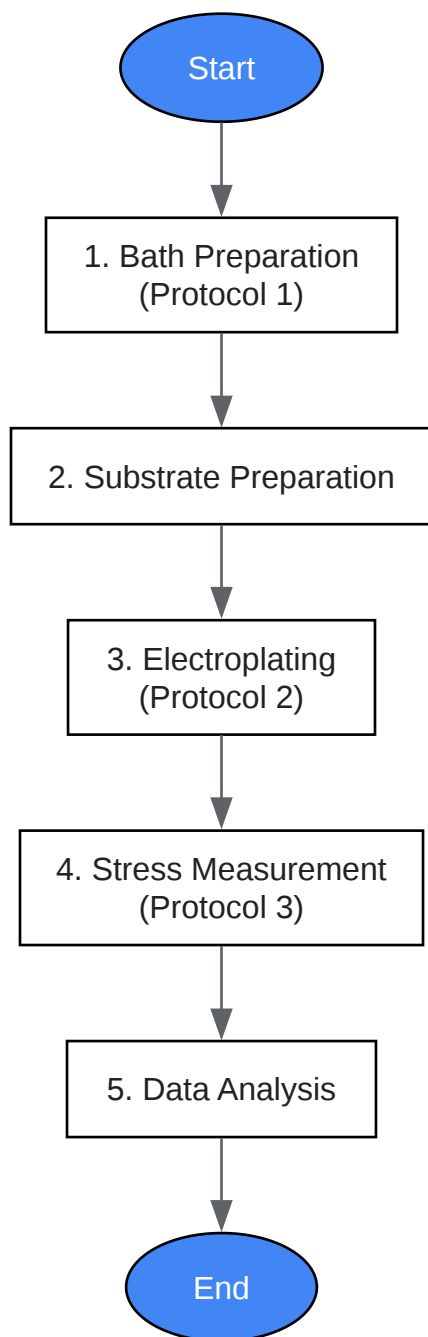
Procedure:

- Strip Preparation:
 1. Clean and prepare the test strip as you would the actual substrate.
 2. Measure the initial straightness of the strip.

- One-Sided Plating:
 1. Mask one side of the strip with a suitable plating resist or use a specialized holder that exposes only one side to the plating solution.
 2. Plate the unmasked side of the strip with nickel to a known thickness following Protocol 2.
- Measurement:
 1. After plating, remove the masking and rinse and dry the strip.
 2. The internal stress in the nickel deposit will cause the strip to bend. A tensile stress will cause it to bend towards the plated side, while a compressive stress will cause it to bend away.
 3. Measure the curvature or the deflection at the center of the strip.
- Stress Calculation:
 1. The internal stress (σ) can be calculated using Stoney's equation or a modified version depending on the measurement method. A simplified form is: $\sigma = (E * t_s^2) / (6 * R * t_d)$
Where:
 - E is the Young's modulus of the substrate material.
 - t_s is the thickness of the substrate strip.
 - R is the radius of curvature of the bent strip.
 - t_d is the thickness of the deposited nickel layer.

Mandatory Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfamate Nickel vs. Sulfate Nickel Plating [chemresearchco.com]
- 2. theadvint.com [theadvint.com]
- 3. News - Application of Sulfamic acid in Electroplating Industry [xingfeichemical.com]
- 4. EP0892087A2 - Electroplating of low-stress nickel - Google Patents [patents.google.com]
- 5. Aerospace Plating Services - AS9100 Nadcap Approved [valencesurfacetech.com]
- 6. columbiachemical.com [columbiachemical.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Low-Stress Nickel Electroplating using Sulfamate Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201201#application-of-sulfamate-in-nickel-electroplating-for-low-stress-deposits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com